Propyphenazone

Catalog No.
S574692
CAS No.
479-92-5
M.F
C14H18N2O
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyphenazone

CAS Number

479-92-5

Product Name

Propyphenazone

IUPAC Name

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

PXWLVJLKJGVOKE-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one, 4-isopropylantipyrine, Commotional, Demex, Hewedolor propy, Isoprochin P, isopropylphenazone, propylphenazone, propyphenazone

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C

The exact mass of the compound Propyphenazone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Propyphenazone (CAS 479-92-5) is a synthetic pyrazolone derivative widely utilized as a non-steroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic scaffold. Characterized by a melting point of approximately 103 °C and a water solubility of 743.6 mg/L at 25 °C, it exhibits higher lipophilicity than its predecessor, phenazone . In procurement and industrial formulation, propyphenazone is primarily selected for its rapid onset of action, its ability to form well-defined eutectic mixtures with other active pharmaceutical ingredients like paracetamol, and its validated safety profile as a non-carcinogenic replacement for highly toxic early-generation pyrazolones [1].

Generic substitution of propyphenazone with other pyrazolones fails due to critical differences in toxicity, pharmacokinetics, and solid-state chemistry. Substituting with aminophenazone is industrially obsolete and dangerous, as aminophenazone reacts with nitrites to form carcinogenic dimethyl-nitrosamine and causes severe hepatotoxicity, whereas propyphenazone lacks the structural amine group required for this toxic pathway[1]. Furthermore, substituting with the parent compound phenazone alters the pharmacokinetic profile, extending the half-life from ~1.5 hours to over 12 hours, which disrupts rapid-onset formulations[2]. Finally, propyphenazone possesses specific thermodynamic interactions, forming a 56 °C eutectic mixture with paracetamol that dictates the entire tableting and blister-packaging process—a property not replicated by generic in-class alternatives[3].

Elimination of Carcinogenic Nitrosamine Formation vs. Aminophenazone

In comparative toxicological evaluations, aminophenazone combined with sodium nitrite in the gastrointestinal tract yields high levels of carcinogenic dimethyl-nitrosamine, leading to severe hepatocyte degeneration and tumor formation. In contrast, propyphenazone subjected to the exact same 30-week in vivo conditions produces zero carcinogenic nitrosamines due to the absence of a susceptible tertiary amine group [1]. Furthermore, long-term application studies show that propyphenazone induces significantly lower reactive-inflammatory changes and single-cell necrosis in liver tissue compared to both aminophenazone and phenazone[2].

Evidence DimensionCarcinogenic Nitrosamine Formation (in vivo with sodium nitrite)
Target Compound DataPropyphenazone: 0% formation (No carcinogenic power observed over 2 years)
Comparator Or BaselineAminophenazone: High dimethyl-nitrosamine formation (Confirmed carcinogenic power)
Quantified DifferenceComplete elimination of nitrosamine-mediated carcinogenicity
Conditions30-week treatment in Sprague-Dawley rats with sodium nitrite

This absolute safety differentiation is the primary regulatory and procurement driver for replacing aminophenazone with propyphenazone in all modern pyrazolone-based formulations.

Thermodynamic Eutectic Formation in Multi-API Solid Dosage Forms

When formulating multi-API analgesics, propyphenazone exhibits a highly specific physical interaction with paracetamol. Differential scanning calorimetry (DSC) and phase diagrams reveal that a paracetamol-propyphenazone physical or fused mixture forms a simple monotectic eutectic at a 35:65 (w/w) ratio. This eutectic mixture demonstrates a sharply depressed melting temperature of 56 °C, compared to propyphenazone's baseline melting point of 103 °C [1]. This thermal behavior directly impacts the choice of granulation technology and blister packaging materials to prevent physical instability at high humidity[1].

Evidence DimensionMelting Temperature (Tm)
Target Compound DataPropyphenazone-Paracetamol Eutectic (65:35 w/w): 56 °C
Comparator Or BaselinePure Propyphenazone: 103 °C
Quantified Difference47 °C melting point depression
ConditionsDSC analysis of binary physical and fused mixtures

Understanding this exact 56 °C eutectic threshold is mandatory for procurement teams selecting excipients and manufacturing engineers designing direct compression or wet granulation workflows.

Pharmacokinetic Synergy and Half-Life Extension in Combination

Propyphenazone monotherapy is characterized by a rapid onset but a relatively short elimination half-life of approximately 1.5 to 2 hours. However, when co-formulated with paracetamol, the therapeutic activity of propyphenazone is significantly altered. Clinical pharmacokinetic data demonstrates that the combination increases propyphenazone's peak blood plasma concentrations by approximately 40% and prolongs its elimination half-life to about 77 minutes beyond its standard rapid clearance [1]. This synergistic enhancement justifies the specific procurement of propyphenazone for fixed-dose combination analgesics.

Evidence DimensionPeak Blood Plasma Concentration (Cmax)
Target Compound DataPropyphenazone + Paracetamol formulation: +40% increase
Comparator Or BaselinePropyphenazone monotherapy baseline
Quantified Difference40% increase in peak plasma concentration
ConditionsIn vivo pharmacokinetic profiling of combination vs. single API

This pharmacokinetic synergy dictates the commercial procurement strategy, justifying the use of propyphenazone in multi-component formulations to achieve both rapid onset and sustained efficacy.

Precursor Suitability for COX-2 Selective Prodrug Synthesis

Propyphenazone's non-acidic, lipophilic structure makes it an effective masking group for synthesizing gastrointestinal-sparing NSAID prodrugs. When coupled with 4-aminoantipyrine to form the prodrug ANT-MP, the resulting compound displays high cyclooxygenase-2 (COX-2) selectivity. In vitro assays show ANT-MP achieves a COX-2 IC50 of 0.97 ± 0.04 μM, with no observed inhibition of COX-1 even at concentrations up to 160 μM [1]. This represents a significant selectivity improvement over standard NSAIDs like ketoprofen, which typically inhibit both isoforms and cause GI irritation.

Evidence DimensionCOX-2 vs. COX-1 Selectivity (IC50)
Target Compound DataPropyphenazone-derived ANT-MP: COX-2 IC50 = 0.97 μM (No COX-1 inhibition at 160 μM)
Comparator Or BaselineStandard NSAIDs (e.g., Ketoprofen): Inhibits both COX-1 and COX-2 (IC50 = 0.2 μM and 0.04 μM)
Quantified Difference>160-fold selectivity for COX-2 over COX-1
ConditionsIn vitro human recombinant COX-2 and ovine COX-1 enzyme assays

Procuring propyphenazone as a chemical scaffold enables the development of next-generation, highly selective COX-2 inhibitors that eliminate the GI toxicity associated with traditional NSAIDs.

High-Speed Manufacturing of Synergistic Combination Analgesics

Because propyphenazone forms a precise eutectic mixture with paracetamol at 56 °C, it is heavily procured for the production of rapid-onset combination solid dosage forms. Industrial formulation engineers must account for this specific thermal behavior by optimizing direct compression workflows and selecting appropriate blister packaging (e.g., PVC/PVDC/Alu) to prevent physical instability and tablet softening under high humidity conditions[1].

Safe Replacement Scaffolds in Legacy Pyrazolone Formulations

For pharmaceutical manufacturers updating legacy analgesic lines, propyphenazone is the mandatory procurement substitute for aminophenazone. Its lack of a susceptible tertiary amine guarantees that it will not form carcinogenic dimethyl-nitrosamine in the gastrointestinal tract, ensuring regulatory compliance and eliminating the severe hepatotoxicity risks that led to the withdrawal of older pyrazolones [2].

Synthesis of GI-Sparing COX-2 Selective Prodrugs

In medicinal chemistry and advanced drug development, propyphenazone is utilized as a highly lipophilic, non-acidic masking moiety. By conjugating propyphenazone with traditional NSAIDs (like ibuprofen or diclofenac) or other pyrazolones, researchers can synthesize mutual prodrugs that exhibit high COX-2 selectivity (IC50 < 1 μM) without inhibiting COX-1, thereby delivering targeted anti-inflammatory action while bypassing NSAID-induced gastrointestinal irritation [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

230.141913202 Da

Monoisotopic Mass

230.141913202 Da

Heavy Atom Count

17

LogP

1.94 (LogP)

Melting Point

103.0 °C

UNII

OED8FV75PY

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

479-92-5

Wikipedia

Propyphenazone

Use Classification

Pharmaceuticals

General Manufacturing Information

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

Estimating the transport parameters of propyphenazone, caffeine and carbamazepine by means of a tracer experiment in a coarse-gravel unsaturated zone

Anja Koroša, Mihael Brenčič, Nina Mali
PMID: 32217381   DOI: 10.1016/j.watres.2020.115680

Abstract

Among the emerging contaminants today, pharmaceuticals are some of the most demanding chemical compounds when it comes to understanding their transport within aquifers. The transport of pharmaceuticals in an unsaturated zone is influenced by many factors, including compound sorption and degradation, which is essential in assessing contaminant migration in soil and groundwater. Coarse-gravel aquifers are particularly important for drinking water sources and industrial water supply. Globally, little data on the transport characteristics of coarse-gravel unsaturated zones is available. However, such data is crucial to understanding the transport of pollutants and to implementing the appropriate management strategies to protect the aquifers. In this article, we present tracer experiments employed to determine pharmaceutical transport parameters in the coarse-gravel unsaturated zone. The tracer experiment was performed as a multi-tracer exercise, where deuterated water was infiltrated as a conservative tracer to define the characteristics of the unsaturated zone, together with pharmaceuticals (propyphenazone, caffeine and carbamazepine) as reactive tracers. Based on the breakthrough curves measured at various depths, inverse modelling in combination with analytical and numerical methods (HYDRUS-1D) was performed. Hydraulic parameters for the unsaturated zone were estimated. Linear sorption coefficients (Kd) and degradation half-lives (t
) were evaluated for each pharmaceutical. In the unsaturated zone of the coarse-gravel aquifer caffeine has the lowest sorption capacity (mean Kd = 0.027 Lkg
), while the sorption coefficient of propyphenazone is higher (Kd = 0.07 Lkg
). Results for the degradation constant of the first order and t
indicate that caffeine has the fastest decay rate (highest t
= 69.3 days), followed by propyphenazone (highest t
= 92.4 days). The parameters for carbamazepine could not be determined using an advection dispersion equation.


Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods

Hany Ibrahim, Abdallah M Hamdy, Hanan A Merey, Ahmed S Saad
PMID: 33221830   DOI: 10.1093/chromsci/bmaa088

Abstract

Two chromatographic methods were validated for the determination of the widely prescribed analgesic and antipyretic drug combination of paracetamol (PC) (recently integrated into the supportive treatment of COVID-19), propyphenazone (PZ) and caffeine (CF) in the presence of two PC impurities, namely 4-aminophenol and 4-nitrophenol. A "dual-mode" gradient high-performance liquid chromatography method was developed, where the separation was achieved via "dual-mode" gradient by changing both the ternary mobile phase composition (acetonitrile: methanol: water) and the flow rate. This enables a good resolution within a relatively shorter analysis time. The analysis was realized using Zorbax Eclipse XDB column C18, 5 μm (250 × 4.6 mm) and the UV detector was set at 220 nm. The other method is a thin-layer chromatography densitometry method, where the separation was achieved using a mobile phase composed of chloroform: toluene: ethyl acetate: methanol: acetic acid (6: 6: 1: 2: 0.1, by volume). Densitometric detection was performed at 220 nm on silica gel 60 F254 plates. The developed methods were fully validated as per the ICH guidelines and proved to be accurate, robust, specific and suitable for application as purity indicating methods for routine analysis of PC in pure form or in pharmaceuticals with PZ and CF in quality control laboratories.


Synthesis and Biological Evaluation of Mutual Prodrugs of Carboxylic Group Containing Some Non-Steroidal Anti-Inflammatory Drugs and Propyphenazone

Meenu Paliwal, Sucheta, Ruchita, Shilpa Jain, Monika, Himanshu
PMID: 28201966   DOI: 10.2174/1567201814666170213153509

Abstract

The use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is not up to its potential because of their gastrointestinal side effects. Significant attention has been focused on the growth of bio-reversible derivatives, such as mutual prodrugs, to momentarily mask the acidic group of NSAIDs as a promising means of decreasing or eliminating the GI side effects. The aims of this paper are to synthesize the mutual prodrugs of selected NSAIDs (Ketorolac, niflumic acid, tolfenamic acid) with propyphenazone, a study on their several physicochemical characters, hydrolysis kinetics, antiinflammatory, analgesic activity and ulcerogenicity.
Mutual prodrugs were synthesized and their structures were confirmed and characterized using IR, 1H NMR, 13C NMR, mass spectroscopy and their purity was established by elemental analysis. Synthesized prodrugs were subjected for pharmacokinetic studies, analgesic, anti-inflammatory activities and ulcerogenic index.
In vitro hydrolysis study of synthesized prodrugs in enzyme-free simulated intestinal fluid (SIF, pH 7.4) and 80% human plasma showed encouraging hydrolysis rate following first order kinetics while found stable in simulated gastric fluid (SGF, pH 1.2). Considerable decrease in ulcerogenic index and better anti-inflammatory activities were found in most of the cases as compared to their parent drugs. Among all prodrugs, viz. KE and NG showed excellent pharmacological response. A very less irritation to gastric mucosal was observed with the synthesized prodrugs than their parent drugs and can be considered for sustained drug release.
Encouraging hydrolysis rate in SIF and 80% human plasma, improved analgesic and anti-inflammatory activities and reduced ulcerogenic liabilities of synthesized prodrugs revealed enhancement in the therapeutic index of the parent drugs. On the basis of above observation, it is concluded that mutual prodrugs approach can be applied to obtain synergistic effect for analgesic and anti inflammatory activities as well as to minimize gastrointestinal toxicity of the drug.


Kounis syndrome not induced but prevented by the implantation of a drug-eluting stent: a case report

Kadriye Terzioğlu, Dane Ediger, Raziye Tülümen Öztürk, Eda Durmuş, Mehmet Fethi Alışır
PMID: 28529288   DOI: 10.14744/AnatolJCardiol.2017.7690

Abstract




High-resolution MS and MS(n) investigation of ozone oxidation products from phenazone-type pharmaceuticals and metabolites

Maxime Favier, Raf Dewil, Kwinten Van Eyck, Ann Van Schepdael, Deirdre Cabooter
PMID: 25935697   DOI: 10.1016/j.chemosphere.2015.04.010

Abstract

Phenazone-type pharmaceuticals, such as aminopyrine, metamizole, phenazone and propyphenazone, are widely used analgesics that have been detected in wastewater treatment plant effluents in μg L(-1) concentrations. Acetamido antipyrine (AAA) and formyl aminoantipyrine (FAA) - the main metabolites of aminopyrine and metamizole - have also been detected in sub μg L(-1) concentrations in environmental water bodies and in resources used to produce drinking water, suggesting their highly persistent character. In this study phenazone, propyphenazone, AAA and FAA were treated with ozone under laboratory conditions and 17 degradation products were identified by an elucidation approach based on high-resolution mass spectrometry (LTQ Orbitrap). Typical oxidation of carbon-carbon double bonds by ozone was observed among other mechanisms of ring opening. It was demonstrated that reactivity of these compounds with ozone is high (rate constants kO3 ranging from 6.5×10(4) to 2.4×10(6) M(-1) s(-1)). The toxicity of the degradation products from ozonation was estimated by quantitative structure-activity relationships (QSAR). It was shown that, when the carbon-carbon double bond is partially oxidized to an epoxy, the toxicity towards fish and daphnids is higher than that of the parent compound. By further oxidizing the molecules, a common degradation product - 1-acetyl-1-methyl-2-phenylhydrazide (AMPH) - was also found to be more toxic than its parent compounds, which is of concern since this compound has previously been reported in environmental waters.


Dietary supplement for energy and reduced appetite containing the β-agonist isopropyloctopamine leads to heart problems and hospitalisations

Toine F H Bovee, Hans G J Mol, Monique E Bienenmann-Ploum, Henri H Heskamp, Gerard D Van Bruchem, Leendert A Van Ginkel, Martin Kooijman, Johan J P Lasaroms, Ruud Van Dam, Ron L A P Hoogenboom
PMID: 27092588   DOI: 10.1080/19440049.2016.1167965

Abstract

In 2013 the Dutch authorities issued a warning against a dietary supplement that was linked to 11 reported adverse reactions, including heart problems and in one case even a cardiac arrest. In the UK a 20-year-old woman, said to have overdosed on this supplement, died. Since according to the label the product was a herbal mixture, initial LC-MS/MS analysis focused on the detection of plant toxins. Yohimbe alkaloids, which are not allowed to be present in herbal preparations according to Dutch legislation, were found at relatively high levels (400-900 mg kg(-1)). However, their presence did not explain the adverse health effects reported. Based on these effects the supplement was screened for the presence of a β-agonist, using three different biosensor assays, i.e. the validated competitive radioligand β2-adrenergic receptor binding assay, a validated β-agonists ELISA and a newly developed multiplex microsphere (bead)-based β-agonist assay with imaging detection (MAGPIX(®)). The high responses obtained in these three biosensors suggested strongly the presence of a β-agonist. Inspection of the label indicated the presence of N-isopropyloctopamine. A pure standard of this compound was bought and shown to have a strong activity in the three biosensor assays. Analysis by LC-full-scan high-resolution MS confirmed the presence of this 'unknown known' β3-agonist N-isopropyloctopamine, reported to lead to heart problems at high doses. A confirmatory quantitative analysis revealed that one dose of the preparation resulted in an intake of 40-60 mg, which is within the therapeutic range of this compound. The case shows the strength of combining bioassays with chemical analytical techniques for identification of illegal pharmacologically active substances in food supplements.


Nociception in a Progressive Multiple Sclerosis Model in Mice Is Dependent on Spinal TRPA1 Channel Activation

Camila Ritter, Diéssica Padilha Dalenogare, Amanda Spring de Almeida, Vitória Loreto Pereira, Gabriele Cheiran Pereira, Maria Fernanda Pessano Fialho, Débora Denardin Lückemeyer, Caren Tatiane Antoniazzi, Sabrina Qader Kudsi, Juliano Ferreira, Sara Marchesan Oliveira, Gabriela Trevisan
PMID: 32095993   DOI: 10.1007/s12035-020-01891-9

Abstract

Central neuropathic pain is a common untreated symptom in progressive multiple sclerosis (PMS) and is associated with poor quality of life and interference with patients' daily activities. The neuroinflammation process and mitochondrial dysfunction in the PMS lesions generate reactive species. The transient potential receptor ankyrin 1 (TRPA1) has been identified as one of the major mechanisms that contribute to neuropathic pain signaling and can be activated by reactive compounds. Thus, the goal of our study was to evaluate the role of spinal TRPA1 in the central neuropathic pain observed in a PMS model in mice. We used C57BL/6 female mice (20-30 g), and the PMS model was induced by the experimental autoimmune encephalomyelitis (EAE) using mouse myelin oligodendrocyte glycoprotein (MOG
) antigen and CFA (complete Freund's adjuvant). Mice developed progressive clinical score, with motor impairment observed after 15 days of induction. This model induced mechanical and cold allodynia and heat hyperalgesia which were measured up to 14 days after induction. The hypersensitivity observed was reduced by the administration of selective TRPA1 antagonists (HC-030031 and A-967079, via intrathecal and intragastric), antioxidants (α-lipoic acid and apocynin, via intrathecal and intragastric), and TRPA1 antisense oligonucleotide (via intrathecal). We also observed an increase in TRPA1 mRNA levels, NADPH oxidase activity, and 4-hydroxinonenal (a TRPA1 agonist) levels in spinal cord samples of PMS-EAE induced animals. In conclusion, these results support the hypothesis of the TRPA1 receptor involvement in nociception observed in a PMS-EAE model in mice.


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